molecular formula C4H6ClN5 B3024887 2-Chloro-4-methylamino-6-amino-1,3,5-triazine- CAS No. 5425-82-1

2-Chloro-4-methylamino-6-amino-1,3,5-triazine-

Cat. No.: B3024887
CAS No.: 5425-82-1
M. Wt: 159.58 g/mol
InChI Key: CPJAMPPDPAMSNN-UHFFFAOYSA-N
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Description

2-Chloro-4-methylamino-6-amino-1,3,5-triazine is a substituted triazine derivative characterized by a chlorine atom at the 2-position, a methylamino group at the 4-position, and an amino group at the 6-position. Triazine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and tunable properties .

Properties

IUPAC Name

6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAMPPDPAMSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279736
Record name 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-82-1
Record name 6-Chloro-N2-methyl-1,3,5-triazine-2,4-diamine
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URL https://commonchemistry.cas.org/detail?cas_rn=5425-82-1
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Record name NSC 13912
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Record name NSC13912
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine by primary amines is achieved in high to moderate yields by refluxing the solution in the presence of an excess of the corresponding amine .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles, a hallmark of triazine chemistry . Key examples include:

Reagent Product Conditions Yield
Amines (RNH₂)2-Amino-4-methylamino-6-amino-1,3,5-triazine60–80°C, polar aprotic solvents70–90%
Alkoxides (RO⁻)2-Alkoxy-4-methylamino-6-amino-1,3,5-triazineRoom temperature, THF/DMF52–89%
Thiols (RSH)2-Thioether derivativesBasic conditions (pH 8–10)65–85%

This reactivity enables functionalization for agrochemical and pharmaceutical applications. For example, substitution with ethylamine yields herbicidal analogs , while reactions with aromatic amines produce intermediates for antitumor agents .

Hydrolysis Reactions

The chlorine substituent is susceptible to hydrolysis under aqueous conditions:

  • Acidic Hydrolysis : Forms 2-hydroxy-4-methylamino-6-amino-1,3,5-triazine at pH < 3.

  • Basic Hydrolysis : Generates hydroxyl derivatives with potential ring-opening side reactions at pH > 10.

Kinetic studies show hydrolysis rates depend on temperature and pH, with pseudo-first-order kinetics observed in buffered solutions.

Elimination and Rearrangement

Under strong basic conditions (e.g., NaOH/EtOH), elimination occurs, producing dechlorinated intermediates. For example:
C4H6ClN5+OHC4H5N5+HCl+H2O\text{C}_4\text{H}_6\text{ClN}_5+\text{OH}^-\rightarrow \text{C}_4\text{H}_5\text{N}_5+\text{HCl}+\text{H}_2\text{O}

This reaction is critical in degradation studies and environmental fate analyses .

Influence of Substituents on Reactivity

The methylamino and amino groups at positions 4 and 6 modulate reactivity through:

  • Electronic Effects : Electron-donating amino groups activate the triazine ring toward electrophilic attack at position 2 .

  • Steric Effects : Methylamino groups slightly hinder bulky nucleophiles, favoring substitution with smaller reagents .

Comparative studies with analogs (e.g., 2-chloro-4,6-dimethoxy-triazine) show reduced hydrolysis rates in the methylamino-substituted compound due to hydrogen bonding stabilization .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl and methylamine .

  • Light Sensitivity : Prolonged UV exposure induces dimerization via [4+2] cycloaddition.

Experimental protocols recommend storage under inert gas (N₂/Ar) at −20°C for long-term stability .

Scientific Research Applications

2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has applications in scientific fields, including the production of herbicides and polymer photostabilizers. It contains a 1,3,5-triazine ring with a chlorine atom at the 2-position.

Scientific Research Applications
2-Chloro-4-methylamino-6-amino-1,3,5-triazine has been studied for its use in various scientific fields. In chemistry, it serves as a building block for synthesizing complex molecules. In biology and medicine, derivatives of this compound have demonstrated potential as antitumor agents, antimicrobial agents, and enzyme inhibitors. In industry, it is used in the production of herbicides and polymer photostabilizers.

Some 1,3,5-triazines, including 2-Chloro-4-methylamino-6-amino-1,3,5-triazine, display biological properties. They can inhibit aromatase, exhibit antitumor activity in human cancer and murine leukemia cell lines, and act as leukotriene C4 (LTC4) antagonists. Certain 1,3,5-triazines have a protective effect against HCl-ethanol-induced gastric lesions.

Preparation Method
2-Chloro-4-methylamino-6-amino-1,3,5-triazine is synthesized through the reaction of cyanuric chloride with methylamine and ammonia. This reaction is typically conducted in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.

Chemical Reactions
2-Chloro-4-methylamino-6-amino-1,3,5-triazine undergoes chemical reactions such as nucleophilic substitution, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. In medicinal applications, its derivatives may inhibit specific enzymes or interact with cellular receptors to exert their effects.

Comparison with Similar Compounds

Environmental and Toxicological Considerations

  • The target compound’s smaller substituents may enhance biodegradability.
  • Toxicity: Limited data exist for the target compound, but methylamino and amino groups generally reduce acute toxicity compared to ethylamino/isopropylamino substituents .

Biological Activity

2-Chloro-4-methylamino-6-amino-1,3,5-triazine, a derivative of the 1,3,5-triazine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazine ring substituted with a chlorine atom and amino groups, enhancing its reactivity and potential therapeutic applications. Research has indicated its efficacy in anticancer activity, antimicrobial properties, and enzyme inhibition.

The biological activity of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Target of Action : This compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular mechanisms.
  • Mode of Action : As an alkylating agent, it reacts with nucleophiles such as amino groups, which can lead to alterations in DNA and protein functions.
  • Biochemical Pathways : It has been shown to inhibit pathways involved in cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:

  • Cell Line Studies : The compound shows antiproliferative effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) cells exhibit IC50 values ranging from 10–33 nM for related compounds.
    • A549 (lung cancer) and HeLa (cervical cancer) cells also respond positively with IC50 values reported at 0.20 μM and 1.25 μM respectively for structurally similar derivatives .

Antimicrobial Properties

Although specific data on the antimicrobial activity of this compound is limited, related pyrimidine derivatives have shown promising results:

  • Minimum Inhibitory Concentrations (MIC) : Compounds in this class have demonstrated MIC values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Mechanistic Insights : It may inhibit key enzymes involved in cancer progression and metabolism. For example, some derivatives have shown potent inhibition against PI3K and mTOR pathways .

Case Studies

Several case studies highlight the biological efficacy of 2-Chloro-4-methylamino-6-amino-1,3,5-triazine:

  • Antitumor Efficacy :
    • A study involving xenograft models demonstrated that the compound reduced tumor volume significantly when administered to mice bearing human cancer cells. The observed IC50 values ranged from 1.34 µg/mL to 4.56 µg/mL for various cancer types .
  • Enzyme Interaction Studies :
    • In vitro studies have shown that derivatives can effectively suppress the phosphorylation of AKT, indicating a potential mechanism for their anticancer effects .

Summary Table of Biological Activities

Activity TypeSpecific FindingsReference
Anticancer ActivityIC50 values for MCF-7 at 10–33 nM
A549 IC50 at 0.20 μM
Antimicrobial PropertiesMIC comparable to standard antibiotics
Enzyme InhibitionInhibition of PI3K and mTOR pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-methylamino-6-amino-1,3,5-triazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, substituting chlorine atoms on the triazine core with methylamine and ammonia groups requires controlled conditions. A solvent-free approach or use of polar aprotic solvents (e.g., THF) enhances reactivity. Catalysts like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) improve coupling efficiency by activating carboxylic acids . Sodium methoxide in methanol at room temperature has been effective for methoxy group substitutions . Key factors include reaction time (12-24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine reagents).

Q. Which characterization techniques are critical for confirming the structure and purity of this triazine derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond formation. Elemental analysis confirms stoichiometric ratios (e.g., C, H, N content). Melting point determination (e.g., 212–216°C for analogous compounds) and High-Performance Liquid Chromatography (HPLC) assess purity . Mass spectrometry (MS) validates molecular weight (e.g., 266.69 g/mol for similar triazines) .

Q. What mechanistic insights explain the reactivity of the chlorine atom in triazine derivatives during substitution reactions?

  • Methodological Answer : The chlorine atom at the 2-position is highly electrophilic due to electron withdrawal by adjacent nitrogen atoms. Substitution proceeds via a two-step mechanism: (1) activation of the triazine core by a coupling reagent (e.g., CDMT) and (2) nucleophilic attack by amines. Basicity of the amine and solvent polarity significantly affect reaction rates. For example, tertiary amines (e.g., N-methylmorpholine) act as proton scavengers, accelerating dehydrocondensation .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 2-chloro-4-methylamino-6-amino-1,3,5-triazine?

  • Methodological Answer : A 2³ factorial design can evaluate the impact of temperature, solvent polarity, and catalyst concentration on yield. For instance, varying THF/water ratios (polarity) and DMT-MM concentrations (0.5–2.0 eq.) in a DOE (Design of Experiments) framework identifies optimal conditions. Response surface methodology (RSM) refines interactions between variables, reducing trial-and-error approaches .

Q. How should researchers resolve contradictions in reported reactivity data for triazine derivatives under varying solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent basicity and dielectric constants. For example, CDMT-mediated reactions in THF yield higher conversions (85–90%) compared to DMF (60–70%) due to better compatibility with tertiary amine catalysts . Systematic solvent screening (e.g., Kamlet-Taft parameters) and kinetic studies (e.g., monitoring by FTIR or LC-MS) can reconcile conflicting data .

Q. What computational strategies predict the regioselectivity of substituent additions to the triazine core?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution pathways. Reaction path searches using quantum chemical software (e.g., Gaussian, COMSOL) model transition states and intermediates. Machine learning (ML) models trained on existing triazine reaction datasets (e.g., solvent, catalyst, yield) can forecast optimal conditions for new derivatives .

Q. How can 3D-QSAR models guide the design of triazine derivatives with enhanced biological activity?

  • Methodological Answer : 3D-QSAR requires alignment of triazine derivatives (e.g., antileukemic analogs) in a pharmacophore space. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) correlate substituent electronic/steric properties (e.g., Cl, CH₃, NH₂ groups) with bioactivity. For example, electron-withdrawing groups at the 4-position enhance binding to kinase targets .

Q. What safety protocols are critical for handling 2-chloro-4-methylamino-6-amino-1,3,5-triazine, given its hazard profile?

  • Methodological Answer : The compound’s acute toxicity (Oral LD₅₀ < 300 mg/kg) and eye irritation (GHS Category 2) necessitate PPE (gloves, goggles) and fume hood use. Waste disposal must follow EPA guidelines for chlorinated amines. Storage in airtight containers under nitrogen prevents degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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